N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

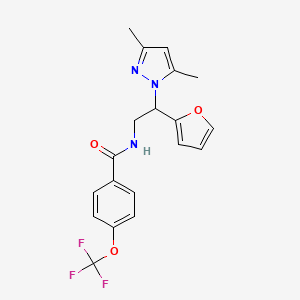

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a heterocyclic benzamide derivative characterized by a pyrazole core substituted with methyl groups at the 3- and 5-positions, a furan-2-yl moiety, and a trifluoromethoxy-substituted benzamide group. The compound’s structure combines aromatic and heteroaromatic systems, which are often associated with biological activity, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-12-10-13(2)25(24-12)16(17-4-3-9-27-17)11-23-18(26)14-5-7-15(8-6-14)28-19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHCRZZNGZLDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a pyrazole ring, a furan ring, and a trifluoromethoxy group, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzamides have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

A comparative analysis revealed that this compound could potentially target similar pathways due to its structural analogies with known antitumor agents.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | IC50 = 7.7 μM against RET kinase | |

| This compound | Potential antitumor activity |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated that pyrazole derivatives can inhibit bacterial growth by interfering with essential metabolic processes . The specific mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes like MurB and DNA gyrase, which are essential for bacterial survival.

- Receptor Modulation : The trifluoromethoxy group may enhance binding affinity to specific receptors involved in cancer cell signaling pathways.

Study 1: Antitumor Efficacy

In a recent experimental study, a series of benzamide derivatives were tested against various cancer cell lines. The study found that compounds with structural features akin to this compound exhibited significant cytotoxicity. The IC50 values ranged from 5 to 15 μM across different cell lines, indicating a promising therapeutic window .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole-containing compounds. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 μg/mL .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide and pyrazole-containing derivatives, focusing on molecular features, physicochemical properties, and reported activities.

Structural and Functional Group Analysis

Key Observations :

- Pyrazole Modifications : The target compound’s pyrazole is simpler (3,5-dimethyl) compared to dihydro-pyrazole in or pyrazolopyrimidine in , which may influence conformational flexibility and binding affinity.

- Biological Relevance : Sulfonamide () and sulfonyl-piperidine () groups are associated with enzyme inhibition (e.g., carbonic anhydrase), while the target compound’s furan and trifluoromethoxy groups may target different pathways, such as anti-inflammatory or antimicrobial activity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoromethoxy group in the target compound increases lipophilicity (LogP ~3.5 estimated) compared to the sulfonamide in (LogP ~2.8) but is less lipophilic than the trifluoromethyl-benzamide in (LogP ~4.1) .

- Metabolic Stability : Fluorinated groups (e.g., trifluoromethoxy) resist oxidative metabolism better than methoxy or ethoxy substituents in and , suggesting enhanced in vivo stability .

- Melting Points : While the target compound’s melting point is unreported, analogs like exhibit higher melting points (175–178°C) due to strong intermolecular interactions (e.g., sulfonamide hydrogen bonding) .

Q & A

Q. What is the standard synthetic route for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazole-oxadiazole precursor (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a substituted alkyl halide in the presence of a base like K₂CO₃ in DMF at room temperature . For the benzamide core, trifluoromethoxy-substituted benzoyl chloride may be coupled to an amine-containing intermediate under anhydrous conditions, followed by purification via solvent evaporation and filtration .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to verify substituent connectivity and stereochemistry.

- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Elemental analysis or high-resolution mass spectrometry (HRMS) to validate molecular formula.

- Melting point determination to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity, while refluxing ethanol may improve solubility for condensation steps .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents can accelerate steps involving steric hindrance from the pyrazole or furan groups.

- Work-up adjustments : Gradient column chromatography or recrystallization in ethanol/water mixtures can resolve impurities from structurally similar byproducts .

Q. What structural features influence the biological activity of this compound, and how are they evaluated?

- The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, potentially improving target binding.

- The pyrazole-furan-ethyl backbone may facilitate π-π stacking or hydrogen bonding with enzymes (e.g., kinase inhibitors). Biological evaluation involves:

- In vitro assays : Dose-response studies against target proteins (e.g., IC₅₀ determination).

- Molecular docking : Computational modeling to predict binding modes with active sites (e.g., using AutoDock or Schrödinger) .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies (e.g., split NMR peaks or unexpected IR bands) may arise from:

- Rotational isomers : Dynamic NMR or variable-temperature studies can resolve conformational flexibility.

- Trace impurities : HPLC or GC-MS analysis identifies co-eluting byproducts.

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What computational tools are effective for designing derivatives of this compound?

- Quantum chemical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications.

- Reaction path search algorithms : Tools like GRRM or AFIR (Artificial Force Induced Reaction) model reaction mechanisms to optimize synthetic routes .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., bioavailability) for prioritization of derivatives .

Methodological Considerations

Q. What experimental precautions are necessary when handling intermediates with reactive functional groups?

- Moisture-sensitive steps : Use Schlenk lines or gloveboxes for reactions involving acyl chlorides or anhydrides.

- Toxic byproducts : Install scrubbers for volatile halogenated compounds (e.g., HCl gas from benzoyl chloride reactions) .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.